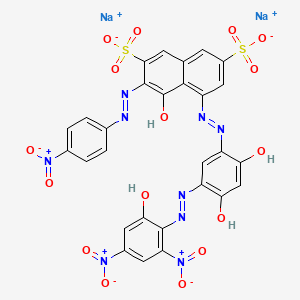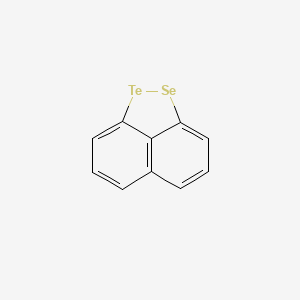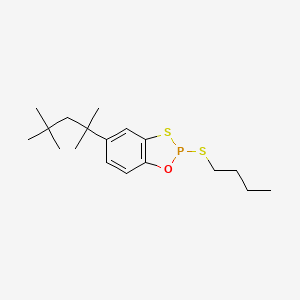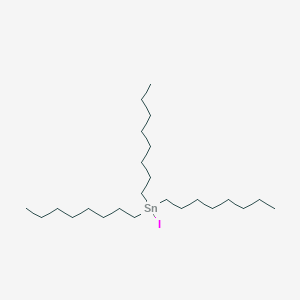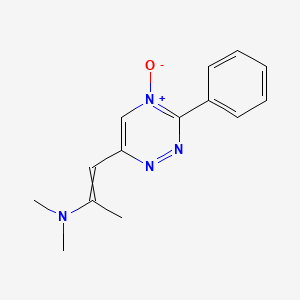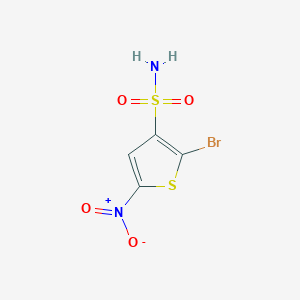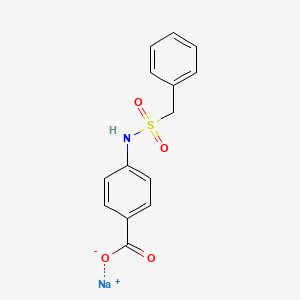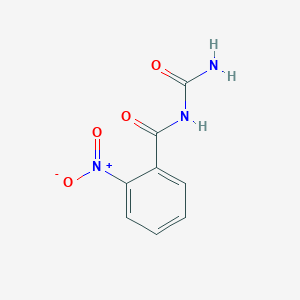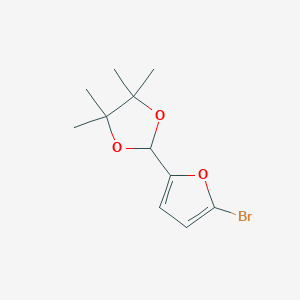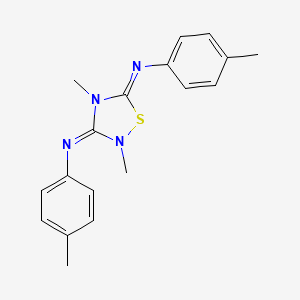
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and two dimethyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N(sup 3),N(sup 5)-Bis(4-chlorophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-methoxyphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-nitrophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
Uniqueness: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is unique due to the presence of two 4-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall behavior in various applications. Compared to similar compounds with different substituents, this compound may exhibit distinct biological activities, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
64958-77-6 |
|---|---|
Molekularformel |
C18H20N4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,4-dimethyl-3-N,5-N-bis(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-13-5-9-15(10-6-13)19-17-21(3)18(23-22(17)4)20-16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI-Schlüssel |
IYFOFTPTPBBPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2N(C(=NC3=CC=C(C=C3)C)SN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


